1-Bromopentafluoropropene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

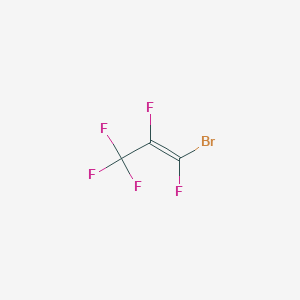

1-Bromopentafluoropropene is an organofluorine compound characterized by the presence of both bromine and fluorine atoms attached to a propene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromopentafluoropropene typically involves the halogenation of fluorinated alkenes. One common method is the addition of bromine to 1,2,3,3,3-pentafluoropropene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromopentafluoropropene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form fluorinated alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

Addition Reactions: Reagents such as bromine, hydrogen chloride, and other halogens are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride.

Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used in aprotic solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include fluorinated alcohols, ethers, and amines.

Addition Reactions: Products include dihalogenated alkanes and haloalkenes.

Elimination Reactions: Products include various fluorinated alkenes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Bromopentafluoropropene has several notable applications in scientific research:

- Chemistry : It serves as a building block for synthesizing fluorinated organic compounds, which are crucial in materials science and pharmaceuticals. The compound's halogenated nature allows for the development of new materials with specific properties tailored for industrial applications.

- Biology : The compound is useful in studying enzyme interactions and protein modifications involving halogenated substrates. Its unique properties enable researchers to explore biological processes at a molecular level, particularly in understanding how halogenation affects enzyme activity .

- Medicine : Research into fluorinated compounds often focuses on their potential as diagnostic agents or therapeutic drugs. The stability and bioavailability of this compound make it an attractive candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways .

Industrial Applications

- Agrochemicals : this compound is employed as an intermediate in the synthesis of agrochemicals. Its reactivity allows for the creation of compounds that can enhance agricultural productivity while minimizing environmental impact .

- Specialty Chemicals : The compound is also utilized in the production of specialty chemicals that require specific fluorinated structures. These chemicals are often used in high-performance materials and coatings that demand unique physical properties .

Case Study 1: Photochemical Reactivity

Research has shown that this compound exhibits significant reactivity toward hydroxyl radicals (OH), making it a subject of study in atmospheric chemistry. The compound's photochemical behavior has been analyzed to understand its role in environmental degradation processes, contributing to assessments of its ozone depletion potential (ODP) .

Case Study 2: Synthesis of Fluorinated Inhibitors

In medicinal chemistry, analogues of this compound have been synthesized to develop potent inhibitors for enzymes such as α-amylase. These studies highlight the compound's role as a precursor in creating effective therapeutic agents that manage post-prandial blood glucose levels .

Mecanismo De Acción

The mechanism of action of 1-Bromopentafluoropropene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes the compound highly reactive. The bromine atom can be easily displaced by nucleophiles, while the fluorine atoms can stabilize the resulting intermediates through inductive and resonance effects. This reactivity is exploited in various synthetic transformations and applications.

Comparación Con Compuestos Similares

Similar Compounds

- 1-bromo-1,2,3,3,3-pentafluoropropane

- 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene

- 1,1,2,3,3,3-hexafluoroprop-1-ene

Uniqueness

1-Bromopentafluoropropene is unique due to the presence of the (Z)-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its (E)-isomer and other similar compounds.

Propiedades

IUPAC Name |

(Z)-1-bromo-1,2,3,3,3-pentafluoroprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSBXPNZJPZBQZ-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/Br)(\C(F)(F)F)/F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.